4-Chloro-2-(Trifluoromethyl)pyridine

Physicochemical properties Process safety Distillation

4-Chloro-2-(trifluoromethyl)pyridine (CAS 131748-14-6) is a halogenated trifluoromethylpyridine (TFMP) derivative with the molecular formula C₆H₃ClF₃N and a molecular weight of 181.54 g/mol. The compound features a chlorine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 2-position of the pyridine ring.

Molecular Formula C6H3ClF3N
Molecular Weight 181.54 g/mol
CAS No. 131748-14-6
Cat. No. B138550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(Trifluoromethyl)pyridine
CAS131748-14-6
Molecular FormulaC6H3ClF3N
Molecular Weight181.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H
InChIKeyFZINIBTZNSPWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(trifluoromethyl)pyridine (CAS 131748-14-6): Physicochemical and Structural Baseline for Procurement Evaluation


4-Chloro-2-(trifluoromethyl)pyridine (CAS 131748-14-6) is a halogenated trifluoromethylpyridine (TFMP) derivative with the molecular formula C₆H₃ClF₃N and a molecular weight of 181.54 g/mol [1]. The compound features a chlorine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 2-position of the pyridine ring [1]. The CF₃ moiety confers a Hammett constant (σp) of 0.54, indicating strong electron-withdrawing character that differentiates TFMP derivatives from non-fluorinated pyridine analogs [2]. Commercial availability is typically at 98% purity, with a boiling point of approximately 137°C .

Why Substituting 4-Chloro-2-(trifluoromethyl)pyridine with Other Halogenated Pyridines Introduces Measurable Performance and Purity Risks


Generic substitution among halogenated pyridines is scientifically unsound due to position-specific reactivity governed by the electron-withdrawing CF₃ group. The 2-position CF₃ group (Hammett σp = 0.54) strongly deactivates the pyridine ring toward electrophilic substitution while activating specific positions for nucleophilic attack and metalation, a profile that differs fundamentally from non-fluorinated analogs such as 4-chloro-2-methylpyridine (CAS 3678-63-5) [1]. Furthermore, substitution with the regioisomer 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) is precluded by distinct physical properties—including a higher boiling point of 146-147°C and a higher flash point of 40°C versus 36.9°C for the target compound—which affect downstream processing and safety profiles [2]. These differences, combined with the target compound's validated role as a model substrate for regioexhaustive functionalization , establish that functional interchangeability cannot be assumed without quantitative validation.

Quantitative Differentiation of 4-Chloro-2-(trifluoromethyl)pyridine: Head-to-Head and Class-Level Evidence


Regioisomeric Boiling Point and Flash Point Comparison: 4-Chloro-2-(trifluoromethyl)pyridine vs. 2-Chloro-4-(trifluoromethyl)pyridine

The target compound exhibits a boiling point of approximately 137°C and a flash point of 36.9°C [1], whereas its regioisomer 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) displays a significantly higher boiling point of 146-147°C and a higher flash point of 40°C . This difference in physical properties is directly attributable to the position of the chlorine and CF₃ substituents on the pyridine ring.

Physicochemical properties Process safety Distillation

Electronic Differentiation: Hammett Constant Comparison of CF₃ vs. CH₃ Substituents at the 2-Position

The trifluoromethyl group at the 2-position of the target compound possesses a Hammett constant (σp) of 0.54 [1], reflecting a strong electron-withdrawing effect via induction. In contrast, the methyl group in the non-fluorinated analog 4-chloro-2-methylpyridine (CAS 3678-63-5) exhibits a σp value of approximately -0.17 [2], indicating electron-donating character.

Electronic effects Structure-activity relationship Reactivity prediction

Cross-Coupling Yield Comparison: 4-Chloro vs. 2-Chloro Pyridines in Suzuki-Miyaura Reactions

In Pd(PPh₃)₄-catalyzed Suzuki-Miyaura couplings with arylboronic acids, 4-chloropyridine derivatives yield moderate to good results, while 2-chloropyridine derivatives give excellent yields [1]. Although this comparison does not specifically isolate the CF₃-substituted analogs, it establishes a position-dependent reactivity pattern where the 4-chloro isomer is inherently less reactive toward oxidative addition than the 2-chloro isomer.

Cross-coupling Suzuki-Miyaura Synthetic efficiency

Regioexhaustive Functionalization: Validated Model Substrate Status

Chloro(trifluoromethyl)pyridine derivatives, including the target compound class, are established as model substrates for regioexhaustive functionalization—a systematic methodology for converting a given heterocyclic scaffold into all possible isomeric carboxylic acids . This methodology has been validated on multiple chloro(trifluoromethyl)pyridine isomers, including 2-chloro-6-(trifluoromethyl)pyridine, 2-chloro-5-(trifluoromethyl)pyridine, and 3-chloro-4-(trifluoromethyl)pyridine, each successfully converted into three possible carboxylic acids [1].

Methodology development Regioselective functionalization Carboxylic acid synthesis

Patent-Documented Industrial Utility as a Halogenated Building Block

The compound is explicitly referenced in multiple patent documents as a halogenated pyridine building block [1]. Specifically, JP patent JPH0557269B2 describes 4-chloro-2-(trifluoromethyl)pyridine as an intermediate for pyridine derivatives used in agrochemical and pharmaceutical applications [1]. The broader TFMP derivative class has yielded over 20 ISO-common-named agrochemicals and five approved pharmaceutical products [2].

Patent landscape Agrochemical intermediates Pharmaceutical intermediates

High-Confidence Application Scenarios for 4-Chloro-2-(trifluoromethyl)pyridine Based on Quantified Evidence


Agrochemical Intermediate Synthesis Requiring Fluorinated Heterocyclic Scaffolds

Based on the compound's membership in the TFMP class, which has generated over 20 ISO-common-named agrochemicals [1], and its explicit citation in patent literature as a halogenated building block [2], this compound is optimally suited as a starting material or intermediate for the development and scale-up of fluorinated pyridine-containing herbicides, fungicides, and insecticides.

Methodology Development for Regioselective Pyridine Functionalization

Given its validated status as a model substrate for regioexhaustive functionalization studies , this compound is ideally suited for academic and industrial laboratories developing novel metalation, cross-coupling, or C-H activation methodologies where predictable and fully characterized regiochemical outcomes are essential for publication or process validation.

Pharmaceutical Lead Optimization Leveraging CF₃ Electronic Effects

The strong electron-withdrawing character of the 2-position CF₃ group (σp = 0.54) [1] makes this compound a strategic building block for medicinal chemistry programs seeking to modulate metabolic stability, lipophilicity, and target binding affinity through rational incorporation of the TFMP pharmacophore—a motif present in five approved pharmaceuticals [1].

Distillation and Purification Process Development

The documented boiling point of 137°C and flash point of 36.9°C [3] provide process engineers with precise parameters for designing distillation-based purification workflows, and the 9-10°C boiling point differential versus the 2-chloro-4-(trifluoromethyl) regioisomer enables separation optimization in mixtures containing structurally related impurities.

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